4-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone

Description

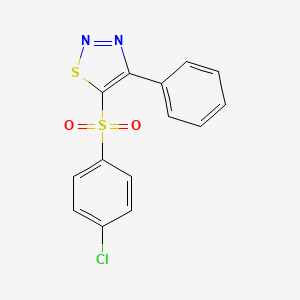

4-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted at position 4 with a phenyl group and at position 5 with a sulfone moiety linked to a 4-chlorophenyl ring. The sulfone group (SO₂) introduces strong electron-withdrawing effects, which significantly influence the compound’s reactivity and physicochemical properties.

Properties

IUPAC Name |

5-(4-chlorophenyl)sulfonyl-4-phenylthiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O2S2/c15-11-6-8-12(9-7-11)21(18,19)14-13(16-17-20-14)10-4-2-1-3-5-10/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CENHMPXIORHGRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SN=N2)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone typically involves the reaction of 4-chlorophenyl sulfone with phenyl hydrazine and carbon disulfide under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfone group to sulfide.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and chlorophenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution, allowing chemists to create derivatives with tailored properties.

Biology

The compound exhibits significant antimicrobial and antifungal activities. Studies have shown that it can inhibit the growth of various pathogens by disrupting essential cellular processes necessary for replication. This makes it a promising candidate for developing new antibiotics.

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Medicine

4-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone shows potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation. Research indicates that compounds with similar structures have demonstrated efficacy against various cancer cell lines.

Case Study: Anticancer Activity

A study conducted on derivatives of thiadiazole compounds revealed that certain analogs exhibited significant cytotoxic effects against breast cancer cell lines (MCF7) when evaluated using the Sulforhodamine B assay. The molecular docking studies indicated favorable binding affinities to target proteins involved in cancer progression .

Industry

In industrial applications, this compound is utilized in the development of agrochemicals and pharmaceuticals. Its unique properties allow for the formulation of effective herbicides and fungicides that can enhance agricultural productivity while minimizing environmental impact.

The biological activity of this compound extends beyond antimicrobial effects; it also shows antiviral properties against certain viruses. For instance, research has indicated that derivatives containing the thiadiazole moiety can exhibit antiviral activity against tobacco mosaic virus (TMV) .

Mechanism of Action

The mechanism of action of 4-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s properties and applications can be contextualized against structurally related sulfone-containing thiadiazoles. Key analogs include:

Substituent Variations on the Sulfone Group

*Calculated based on analogous structures.

- Electronic Effects : The 4-chlorophenyl group imparts electron-withdrawing character, enhancing electrophilic reactivity compared to methyl or benzyl substituents.

- Steric Considerations : Bulkier groups (e.g., benzyl) reduce reaction rates in nucleophilic substitutions due to steric hindrance .

Variations on the Thiadiazole Core

- Ethylsulfonyl Analog : 4-(4-Chlorophenyl)-5-(ethylsulfonyl)-1,2,3-thiadiazole (CAS 1707374-41-1) has a simpler ethylsulfonyl group, leading to lower molecular weight (288.77 g/mol) and increased solubility in polar solvents .

- Isostructural Derivatives : Compounds like 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-thiazole derivatives exhibit similar planar geometries but differ in packing motifs due to halogen interactions .

Reactivity and Functionalization

- Lithiated intermediates of 4-phenyl-1,2,3-thiadiazole undergo ring-opening reactions at elevated temperatures, yielding alkynylate anions or thioethers .

- The sulfone group facilitates nucleophilic aromatic substitution, enabling further derivatization for drug discovery .

Crystallographic Insights

- Isostructural analogs crystallize in triclinic systems (P 1 symmetry) with planar molecular conformations. Halogen substituents (e.g., Cl, F) influence intermolecular interactions, such as C–H···π and halogen bonding .

- Software like SHELXL and ORTEP for Windows are critical for modeling anisotropic displacement ellipsoids and refining crystal structures .

Biological Activity

4-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicine and agriculture.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C14H9ClN2O2S2

- Molecular Weight : 336.82 g/mol

- CAS Number : 206132-50-5

The presence of the thiadiazole ring and sulfone group contributes to its stability and reactivity, making it a valuable candidate for various biological applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Salmonella typhi and Bacillus subtilis, demonstrating moderate to strong activity against these pathogens .

Table 1: Antimicrobial Activity Against Various Bacterial Strains

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Other tested strains | Weak to Moderate |

Antiviral Activity

The compound also exhibits antiviral properties. Studies have demonstrated its effectiveness against Tobacco Mosaic Virus (TMV), with certain derivatives showing up to 61% inhibition at concentrations of 50 µg/mL . This makes it a potential candidate for agricultural applications as a plant elicitor.

Table 2: Antiviral Activity Against TMV

| Compound | Inhibition (%) at 50 µg/mL |

|---|---|

| 4-Chlorophenyl derivative | 58.72 |

| Ninamycin (reference) | 54.93 |

| Tiadinil (reference) | 7.94 |

Anticancer Potential

In addition to its antimicrobial and antiviral activities, this compound has shown promise in anticancer research. It has been tested against various cancer cell lines with notable results. For instance, derivatives have exhibited IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Table 3: Anticancer Activity Against Cancer Cell Lines

| Compound | IC50 Value (µg/mL) |

|---|---|

| Derivative A | 12.8 |

| Derivative B | 8.1 |

| Doxorubicin (reference) | 3.13 |

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and proteins involved in critical cellular processes such as DNA replication and protein synthesis. This mechanism is particularly relevant in its antimicrobial and anticancer effects .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Antiviral Efficacy : In a study evaluating the antiviral properties against TMV, derivatives containing the thiadiazole moiety showed significantly higher induction activity compared to standard reference drugs, indicating their potential as effective antiviral agents in agricultural settings .

- Antimicrobial Screening : A series of synthesized compounds based on the thiadiazole structure were screened for antibacterial activity, revealing strong inhibition against selected bacterial strains and highlighting their potential therapeutic uses .

- Anticancer Research : Investigations into the anticancer properties revealed that certain derivatives possess low cytotoxicity while maintaining significant antitumor effects, suggesting their viability as future chemotherapeutic agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone?

- Methodological Answer : The synthesis typically involves copper-catalyzed cross-coupling reactions, where halogenated thiadiazole intermediates react with aryl thiols or sulfides under controlled conditions (e.g., 70°C for optimal yield). For sulfone formation, oxidation of the sulfanyl group using agents like hydrogen peroxide or m-chloroperbenzoic acid is critical . Alternative routes may adapt phosphorous oxychloride-mediated cyclization, as seen in analogous thiadiazole syntheses .

Q. How is the molecular structure of this compound characterized?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard, providing bond lengths, angles, and torsional parameters. For example, studies on similar thiadiazoles report mean C–C bond deviations of 0.004 Å and R factors ≤0.053, ensuring structural accuracy . Complementary techniques include FTIR for functional groups and NMR (¹H/¹³C) for substituent connectivity.

Q. What are the typical oxidation reactions involving the thiadiazole ring?

- Methodological Answer : The sulfanyl (-S-) group in the thiadiazole ring can be oxidized to sulfoxides or sulfones using oxidizing agents like H₂O₂ or mCPBA. Reaction conditions (e.g., solvent polarity, temperature) influence selectivity. For instance, sulfone formation often requires excess oxidant and extended reaction times .

Advanced Research Questions

Q. How can computational methods like DFT improve structural and electronic analysis?

- Methodological Answer : Density Functional Theory (DFT) calculations validate experimental crystallographic data and predict electronic properties (e.g., HOMO-LUMO gaps, electrostatic potentials). Studies comparing DFT-optimized structures with X-ray data show deviations <0.1 Å, aiding in resolving stereochemical ambiguities . Software like Gaussian 09 with B3LYP/6-31G(d) basis sets is commonly employed.

Q. What strategies optimize sulfone group reactivity for biological activity?

- Methodological Answer : Modifying sulfone substituents (e.g., introducing electron-withdrawing groups) enhances electrophilicity, critical for enzyme inhibition. For antitumor applications, converting sulfonyl chlorides to sulfonamides via nucleophilic substitution (e.g., with amines) is a key step. Biological screening on cancer cell lines (e.g., NCI-60 panel) guides structure-activity relationships .

Q. How can researchers address contradictions in spectroscopic or biological data?

- Methodological Answer : Cross-validation using multiple techniques is essential. For example, discrepancies in NMR assignments can be resolved via 2D-COSY or HSQC. In biological studies, dose-response assays (e.g., IC₅₀ comparisons across cell lines) and molecular docking (e.g., AutoDock Vina) clarify mechanism-action inconsistencies .

Q. How to design analogues for structure-activity relationship (SAR) studies?

- Methodological Answer : Systematic variation of substituents on the phenyl and thiadiazole rings is key. For instance, replacing chlorine with fluorine alters lipophilicity and metabolic stability. Chronic administration studies in model organisms (e.g., rodents) assess pharmacokinetics, while in vitro cytotoxicity assays prioritize lead compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.